Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Description
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS: 19813-43-5) is an organic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It belongs to the 1,3,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound features a methyl ester group linked to the oxadiazole ring via an acetate bridge.
Properties
IUPAC Name |
methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVDLIVQDXOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . Another method involves the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Pharmaceutical Applications
Neurodegenerative Disease Treatment
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau protein leads to neuronal dysfunction. Recent studies have highlighted the role of compounds with oxadiazole moieties as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau hyperphosphorylation and aggregation. The inhibition of OGA could potentially mitigate the progression of tauopathies by reducing the accumulation of pathological tau forms .
Bioactivity and Pharmacological Properties
Compounds containing the oxadiazole ring system exhibit a range of biological activities. Research indicates that these compounds possess anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The favorable metabolic profile and capability for hydrogen bonding make them suitable candidates for drug design . Specifically, this compound has shown promise in preliminary studies as a bioactive compound with potential therapeutic applications.
Anticancer and Antimicrobial Properties
The oxadiazole derivatives have been extensively studied for their anticancer properties. They are believed to interfere with cellular processes that lead to tumor growth and proliferation. Additionally, their antibacterial and antifungal activities make them valuable in developing new antimicrobial agents . For instance, this compound could be utilized in formulations aimed at combating resistant bacterial strains.
Electro-optical Applications
Beyond pharmacology, this compound can be explored in material sciences for its electro-optical properties. The stability and luminescent characteristics of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Their ability to form stable films with good electron transport capabilities enhances their applicability in advanced materials.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential treatment for Alzheimer's disease and PSP through OGA inhibition |
| Biological Activity | Anticancer, anti-inflammatory, antibacterial properties |
| Material Science | Use in OLEDs and other electro-optical devices due to stability and luminescent properties |
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate are compared below with analogous 1,3,4-oxadiazole derivatives:
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
- CAS : 5011-96-1
- Molecular Formula : C₇H₁₀N₂O₃
- Key Differences: Substitution of the methyl ester with an ethyl ester increases molecular weight (170.17 g/mol) and hydrophobicity (logP ≈ -5.7 vs. parent compound) .
- Commercial Status : Available in milligram-to-gram quantities, priced at €83–106 per 100–250 mg .
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
- CAS : 944906-35-8
- Molecular Formula : C₅H₅KN₂O₃
- Key Differences :
- Applications : Used as a building block in drug discovery, particularly for metal coordination studies .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid
- Molecular Formula : C₁₁H₁₀N₂O₄
- The carboxylic acid group (vs. ester) allows for direct conjugation with amines or alcohols, broadening synthetic utility .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
- CAS: Not specified
- Molecular Formula : C₁₂H₁₂N₂O₃S
- Key Differences :
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Trends
- Synthetic Routes : this compound is typically synthesized via cyclization of thiosemicarbazides or oxidative desulfurization, similar to other 1,3,4-oxadiazoles . Ethyl analogs require esterification with ethyl chloroacetate .
- Biological Activity : Methyl and ethyl esters show moderate fungicidal activity, while phenylsulfanyl derivatives exhibit enhanced efficacy due to sulfur-mediated electron effects .
- Crystallography: Derivatives like 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate crystallize in monoclinic systems (space group P2₁/n), with cell parameters a = 6.6335 Å, b = 16.925 Å, and c = 9.5078 Å .
Biological Activity
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities. The oxadiazole ring structure has been associated with various pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
The compound features a methyl ester functional group attached to a 5-methyl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which contributes to its biological activity.
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a wide range of biological activities, including:
- Anticancer : Oxadiazoles have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial : Various derivatives have demonstrated effectiveness against bacteria and fungi, making them candidates for new antimicrobial agents.
- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo.
- Antidiabetic : Certain oxadiazoles have been reported to improve insulin sensitivity and glucose uptake in diabetic models.
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives through high-throughput screening methods. The compound demonstrated significant inhibition of cancer cell proliferation with an IC50 value of 180 nM in specific assays .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has also indicated that compounds with the oxadiazole structure can modulate inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures .
Case Studies
- In Vitro Anticancer Study : In a controlled laboratory setting, this compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of this compound
Q & A
Q. Can green chemistry approaches (e.g., solvent-free synthesis, biocatalysis) be applied to its production?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
